N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLACETAMIDE
Description
N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLACETAMIDE is a structurally complex organic compound featuring a 2,5-dioxotetrahydro-1H-pyrrolidine core substituted with a 4-ethoxyphenyl group at position 1 and an N-phenethylacetamide moiety at position 3. The phenethylacetamide substituent may enhance hydrophobic interactions in biological systems.
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-28-19-11-9-18(10-12-19)24-21(26)15-20(22(24)27)23(16(2)25)14-13-17-7-5-4-6-8-17/h4-12,20H,3,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHHPDSLYUNOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLACETAMIDE can be achieved through several synthetic routes. One common method involves the Staudinger reaction, where ketene-imine cycloadditions are used to form the azetidinone ring. The reaction typically requires specific conditions, such as the use of ceric ammonium nitrate for oxidative N-deprotection, which yields the desired product in good to excellent yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidative removal of the N-(p-ethoxyphenyl) group can be achieved using ceric ammonium nitrate, resulting in the formation of dearylated products. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the yield and purity of the products.
Scientific Research Applications
N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLACETAMIDE has several applications in scientific research. It is used in the synthesis of β-lactam antibiotics, which are essential intermediates in the production of various biologically active compounds. Additionally, this compound is studied for its potential use in the development of novel anticancer agents, as well as its role in the synthesis of materials with unique electronic and photonic properties.
Mechanism of Action
The mechanism of action of N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its analgesic effects are due to its actions on the sensory tracts of the spinal cord, while its antipyretic effects are mediated through its action on the brain’s temperature regulation centers.
Comparison with Similar Compounds
Table 1. Structural and Physical Property Comparison
*Inferred data based on structural analogs.
Table 2. Substituent Effects on Properties
Research Findings and Implications
Substituent Chain Length :
Increasing alkoxy chain length (e.g., methoxy → ethoxy → propoxy) correlates with higher lipophilicity, as seen in (Entries 5–8). The target compound’s ethoxy group balances solubility and membrane permeability .
Amide vs. Ester Linkages :
The target compound’s acetamide group may confer greater hydrolytic stability compared to ester-containing analogs like etofenprox, which are prone to enzymatic degradation .
Pyrrolidinone Rigidity: The 2,5-dioxopyrrolidinyl core likely enhances binding specificity by restricting conformational freedom, a feature exploited in protease inhibitors and kinase modulators .
Synthetic Considerations : The SHELX system () is widely used for crystallographic refinement of similar small molecules, suggesting that the target compound’s structure could be resolved using these tools .
Biological Activity
N-[1-(4-Ethoxyphenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-N-phenethylacetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. Its unique molecular structure, characterized by a pyrrole moiety and an ethoxyphenyl group, suggests various mechanisms of action that could be beneficial in treating several health conditions.
Molecular Structure and Properties
The compound has a complex structure that can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₂₃N₂O₃
- Molecular Weight : 325.38 g/mol
Biological Activity Overview
Research on this compound indicates various biological activities, including:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of similar structures exhibit anticonvulsant properties, indicating potential applications in epilepsy treatment .
- Antioxidant Properties : Compounds with dioxo and pyrrole functionalities often demonstrate antioxidant activity, which may contribute to neuroprotective effects .
- Cytotoxic Effects : Some studies have indicated that similar compounds can inhibit the growth of cancer cells, suggesting potential applications in oncology .
Anticonvulsant Properties
A study focused on the synthesis and evaluation of N-arylaminomethyl derivatives indicated that certain analogs possess significant anticonvulsant effects. These findings suggest that this compound could be explored further for its anticonvulsant potential .
Antioxidant Activity
Research has shown that compounds with similar structures can scavenge free radicals effectively. This property is crucial for developing treatments for neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant activity could be attributed to the presence of the dioxo group within the pyrrole structure .
Cytotoxicity Studies
In vitro studies have demonstrated that compounds related to this compound exhibit cytotoxicity against various cancer cell lines. These findings are promising for further investigation into the compound's mechanism of action and its potential as an anticancer agent .
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anticonvulsant | Potential efficacy in reducing seizure activity | |
| Antioxidant | Ability to scavenge free radicals | |
| Cytotoxicity | Inhibition of cancer cell growth |
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of compounds related to this compound. For instance, a study focusing on similar pyrrole derivatives demonstrated significant anticonvulsant activity in rodent models, leading to recommendations for further clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
